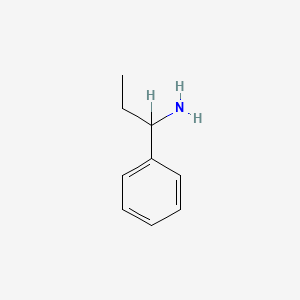

1-Phenylpropan-1-amine

描述

Historical Context and Significance in Chemical Synthesis

The synthesis of phenylpropanamines, including 1-phenylpropan-1-amine, has been a subject of interest for many years. One of the classic methods for its preparation is the Leuckart reaction, which has been studied to understand the formation of marker compounds during the synthesis of related substances. ebi.ac.uk Early synthetic routes often involved the reductive amination of a corresponding ketone, a fundamental carbon-nitrogen bond-forming reaction. For instance, this compound can be synthesized from benzaldehyde (B42025) and acetone (B3395972) through a multi-step process that includes oxidation and subsequent reaction with ammonia (B1221849). cymitquimica.com The development of various synthetic methods has been crucial for making this and related chiral amines available for further research and application.

Relevance as a Fundamental Building Block in Organic Chemistry Research

This compound serves as a critical precursor and intermediate in the synthesis of a wide array of organic compounds. evitachem.comcymitquimica.com Its utility is particularly pronounced in the creation of chiral molecules, which are of paramount importance in medicinal chemistry and materials science. researchgate.netresearchgate.net The presence of a stereogenic center at the carbon bearing the amino and phenyl groups allows for its use in enantioselective synthesis and asymmetric catalysis.

The amine group in this compound can undergo a variety of chemical transformations, including oxidation to form ketones or aldehydes, reduction to yield secondary or tertiary amines, and nucleophilic substitution reactions. These reactions underscore its versatility as a synthetic tool. Furthermore, biocatalytic approaches, such as the use of transaminases, have emerged as powerful methods for the enantioselective synthesis of chiral amines like this compound and its derivatives. ebi.ac.ukrsc.org These enzymatic methods offer an environmentally friendly and economically viable alternative to traditional chemical catalysis. researchgate.net

Overview of Research Directions and Academic Impact of this compound

The academic and industrial interest in this compound and its derivatives is substantial, driven by their applications in various research fields. In medicinal chemistry, chiral aromatic amines are structural motifs found in approximately 40% of all active pharmaceutical ingredients. researchgate.net Consequently, derivatives of this compound are investigated for their potential biological activities. evitachem.com

Research has also focused on the development of more efficient and selective synthetic methodologies. For example, the catalytic addition of diorganozinc reagents to imines has been explored for the preparation of enantiomerically enriched (1S)-1-phenylpropan-1-amine. orgsyn.org Moreover, the asymmetric autocatalysis of related compounds like (R)-1-phenylpropan-1-ol highlights the ongoing innovation in asymmetric synthesis. rsc.org The compound and its structural analogues are also used in proteomics, metabolomics, and toxicology research.

Nomenclature and Structural Variants of this compound and Related Compounds

The systematic IUPAC name for this compound is this compound. nih.gov It is also known by several synonyms, including α-ethylbenzylamine and 1-phenylpropylamine. nih.govcymitquimica.com Due to the chiral center at the first carbon of the propane (B168953) chain, this compound exists as a pair of enantiomers: (R)-1-phenylpropan-1-amine and (S)-1-phenylpropan-1-amine. nih.govoakwoodchemical.com

Structural variants of this compound are numerous and have been the subject of extensive study. These include compounds with substitutions on the phenyl ring or the amine group, as well as isomers where the phenyl group is attached to a different carbon of the propane chain, such as 3-phenylpropan-1-amine. cymitquimica.comasm.org Other related compounds include those with different alkyl chains, like 1-phenylbutan-1-amine, or additional substituents on the alkyl chain, such as 2-methyl-1-phenylpropan-1-amine. chemscene.com These structural modifications significantly influence the chemical and physical properties of the molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H13N | nih.gov |

| Molecular Weight | 135.21 g/mol | nih.gov |

| Boiling Point | 204 °C | chemicalbook.com |

| Density | 0.938 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.519 | chemicalbook.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2941-20-0 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFLVLHRZFLDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859841 | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-20-0 | |

| Record name | 1-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, .alpha.-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Phenylpropan 1 Amine

Enantioselective Synthesis of 1-Phenylpropan-1-amine Derivatives

The production of enantiomerically pure derivatives of this compound is critical for their application as intermediates in asymmetric synthesis. Methodologies for achieving this can be broadly categorized into metal-catalyzed hydrogenation and biocatalytic approaches, both of which offer distinct advantages in terms of selectivity and efficiency. google.comrsc.org

Asymmetric reductive amination is a highly effective one-step method for producing chiral amines from ketones. google.com This approach avoids the need to pre-form and isolate an imine, directly converting the ketone to the amine in the presence of an ammonia (B1221849) source and a reducing agent. google.com The key to success lies in the use of a chiral catalyst, either a metal complex or an enzyme, to direct the stereochemical outcome of the reaction.

The asymmetric hydrogenation of prochiral ketones to chiral amines can be achieved with high efficiency and enantioselectivity using transition metal catalysts, such as ruthenium, iridium, or palladium, complexed with chiral phosphine (B1218219) ligands. google.comnih.gov These reactions typically utilize hydrogen gas as the reducing agent. google.com For instance, a ruthenium-diphosphine catalyst has been successfully employed in the asymmetric reductive amination of simple ketones, providing the corresponding chiral primary amines with high yields and enantiomeric excess (ee). google.com In one documented example, the asymmetric reductive amination of propiophenone (B1677668) using a ruthenium catalyst yielded (R)-1-phenylpropan-1-amine with an 84% yield and an impressive 97% ee. google.com Similarly, palladium acetate, a common and less toxic palladium salt, has been shown to be a suitable precursor for the asymmetric hydrogenation of N-tosylimines, achieving excellent enantioselectivities. nih.gov

Table 1: Asymmetric Hydrogenation for this compound Synthesis

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ruthenium-Diphosphine Catalyst | Propiophenone | (R)-1-Phenylpropan-1-amine | 84% | 97% | google.com |

| Pd(TFA)₂ / (R)-BINAP | (Z)-t-butyl phenyl N-tosylimine | N-Tosylamine derivative | 24% conversion | Not Specified | nih.gov |

| Pd(OAc)₂ / Chiral Ligand | Sterically Hindered N-tosylimines | Chiral N-tosylamines | High Yields | Up to 99.9% | nih.gov |

Biocatalysis, particularly using transaminases (TAs), presents a green and highly selective alternative to metal catalysis for chiral amine synthesis. nih.govmdpi.com Transaminases are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.com This method can be applied through asymmetric synthesis from a prochiral ketone or through the kinetic resolution of a racemic amine mixture. mdpi.com

Asymmetric Reductive Amination Strategies

Biocatalytic Approaches Utilizing Transaminases (TAs)

Whole-Cell Biocatalysts with (R)-Transaminase Activity

The use of whole-cell biocatalysts, such as E. coli engineered to overexpress a specific transaminase, is an economically attractive strategy that avoids costly enzyme purification. nih.govrsc.org Immobilized whole-cell biocatalysts containing (R)-selective transaminases (TAs) have been effectively used for the asymmetric synthesis of (R)-amines from prochiral ketones. nih.govrsc.org For example, immobilized E. coli cells expressing (R)-TAs from Arthrobacter sp. (ArR-TA) and Aspergillus terreus (AtR-TA) have been optimized for the synthesis of (R)-1-phenylpropan-2-amine from 1-phenylpropan-2-one. rsc.org In these systems, the choice of amine donor is crucial for shifting the reaction equilibrium towards the product. nih.gov Studies have shown that with the ArR-TA biocatalyst, conversions of 88–89% and an enantiomeric excess of over 99% can be achieved for various substituted phenylpropanones. nih.govrsc.org

Table 2: Asymmetric Synthesis using (R)-Selective Whole-Cell TA Biocatalysts

| Biocatalyst | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ArR-TA | 1-Phenylpropan-2-one | sec-Butylamine (B1681703) | 92% | >99% | rsc.org |

| ArR-TA | 3,4-Disubstituted 1-phenylpropan-2-ones | Not Specified | 88-89% | >99% | rsc.orgrsc.org |

| AtR-TA | 1-Phenylpropan-2-one derivatives | Not Specified | 69-76% | >99% | rsc.orgrsc.org |

Kinetic Resolution of Racemic this compound via Transaminases

Kinetic resolution is a powerful strategy for obtaining enantiopure amines when a suitable racemic mixture is readily available. rsc.orgmdpi.com This process utilizes an enantioselective transaminase to selectively deaminate one enantiomer of the racemic amine, leaving the other enantiomer unreacted and thus enantiomerically enriched. rsc.org A key advantage is that the same (R)-selective TA used for asymmetric synthesis can often be employed to resolve a racemic amine, providing access to the opposite (S)-enantiomer. nih.gov For example, the kinetic resolution of racemic 1-phenylpropan-2-amines using (R)-selective TAs can yield the corresponding (S)-amines with high enantiomeric purity (>95% ee) at conversions approaching the theoretical maximum of 50%. nih.govrsc.org Similarly, (R)-selective ω-transaminase from Mycobacterium vanbaalenii has been used to resolve 100 mM racemic amines to yield (S)-amines with >99% ee. researchgate.net

Table 3: Kinetic Resolution of Racemic Amines using Transaminases

| Enzyme | Racemic Substrate | Product (Unreacted Enantiomer) | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| AtR-TA | rac-1-phenylpropan-2-amine derivatives | (S)-amines | >49% | >95% | rsc.org |

| (R)-ω-TAMV | rac-amines (100 mM) | (S)-amines | ~50% | >99% | researchgate.net |

| Engineered (R)-ATA | rac-1-phenylpropan-1-amine | (S)-1-phenylpropan-1-amine | ~50% | >99% | frontiersin.orgnih.gov |

Enzyme Engineering for Enhanced Activity and Stereoselectivity

While wild-type transaminases are powerful catalysts, their application can be limited by factors such as low activity towards bulky substrates or insufficient stability. rsc.orgnih.gov Protein engineering, through rational design or directed evolution, is employed to overcome these limitations. nih.gov For instance, an (S)-selective ω-transaminase (BPTA) from Paraburkholderia phymatum initially showed low activity towards propiophenone. rsc.org Through rational engineering of the large binding pocket, a quadruple variant (M78F/W82A/I284F/T440Q) was created. rsc.org This engineered enzyme exhibited a catalytic efficiency (kcat/KM) enhanced by over 470-fold and increased the reaction conversion from 1.3% to 94.4% for the synthesis of (S)-1-amino-1-phenylpropane, all while maintaining perfect stereoselectivity (>99.9% ee). rsc.orgresearchgate.net In another study, the incorporation of a non-canonical amino acid, p-benzoyl-L-phenylalanine (pBpA), into an (R)-amine transaminase at position Phe88 resulted in a 15-fold enhancement in activity for this compound. frontiersin.orgnih.gov Further engineering created a variant, F86A/F88pBpA, which also showed 30% higher thermostability. frontiersin.orgnih.gov

Table 4: Engineered Transaminases for this compound Synthesis

| Enzyme/Variant | Engineering Strategy | Target Substrate | Key Improvement | Reference |

|---|---|---|---|---|

| BPTA M78F/W82A/I284F/T440Q | Rational design of large binding pocket | Propiophenone | >470-fold increase in kcat/KM; conversion from 1.3% to 94.4% | rsc.orgresearchgate.net |

| (R)-ATA F88pBpA | Site-specific incorporation of non-canonical amino acid | This compound | 15-fold increase in activity | frontiersin.orgnih.gov |

| (R)-ATA F86A/F88pBpA | Reshaping of the active site | This compound | 30% higher thermostability at 55°C | frontiersin.orgnih.gov |

The engineering of enzymes through the site-specific incorporation of non-canonical amino acids (ncAAs) represents a sophisticated strategy for enhancing or altering catalytic properties. nih.govportlandpress.com This technique moves beyond the limitations of the 20 naturally occurring amino acids to introduce novel functionalities into an enzyme's active site. nih.govportlandpress.com

In the context of this compound synthesis, this approach has been successfully applied to (R)-amine transaminases ((R)-ATA). nih.govnih.gov Transaminases are a class of pyridoxal 5′-phosphate (PLP)-dependent enzymes that are valuable for producing optically pure amines through green and cost-effective biocatalytic processes. nih.gov A key study reported the site-specific replacement of a phenylalanine residue at position 88 (Phe88) in the active site of an (R)-ATA with the non-canonical amino acid p-benzoyl phenylalanine (pBpA). nih.govportlandpress.comnih.gov This single substitution resulted in a remarkable 15-fold increase in the enzyme's activity for the kinetic resolution of racemic this compound. nih.govnih.gov The engineered enzyme also showed an 8-fold enhancement in activity toward benzaldehyde (B42025), which can be used as a cost-effective amino acceptor for the resolution process. nih.govresearchgate.net

The success of this modification highlights the utility of ncAAs in rationally designing enzymes with improved functions for specific, industrially relevant substrates. nih.gov Further engineering by combining the pBpA substitution with another mutation (F86A) led to a variant (F86A/F88pBpA) with a 30% increase in thermostability at 55°C, demonstrating that ncAAs can be used to enhance enzyme robustness without compromising catalytic activity. nih.govnih.gov

| Variant | Target Substrate | Fold Improvement in Activity | Key Findings |

| F88pBpA | This compound | 15x | Significant enhancement in kinetic resolution activity. nih.govnih.gov |

| F88pBpA | Benzaldehyde | 8x | Improved performance with a cheaper amino acceptor. nih.gov |

| F86A/F88pBpA | N/A | - | 30% higher thermostability without loss of parent activity. nih.govnih.gov |

Rational design is a protein engineering strategy that uses detailed knowledge of an enzyme's structure and catalytic mechanism to make specific, targeted mutations intended to improve its function. researchgate.netfrontiersin.org This approach is particularly effective for tailoring transaminases to accept bulky, non-natural substrates that are often poor fits for wild-type enzymes. researchgate.netnih.gov The synthesis of chiral amines like this compound from prochiral ketones (in this case, propiophenone) is often limited by the geometry of the enzyme's active site, which typically features a large and a small binding pocket to confer stereoselectivity. researchgate.net

For the synthesis of (S)-1-amino-1-phenylpropane, researchers rationally engineered the large binding pocket of an (S)-selective ω-transaminase (BPTA) to overcome the steric limitations imposed by the small pocket. researchgate.net Molecular docking and simulation analyses revealed that the low catalytic efficiency for propiophenone was due to steric hindrance. researchgate.net By making strategic mutations, the catalytic efficiency (kcat/KM) of the enzyme for propiophenone was enhanced by over 470-fold. researchgate.net Key mutations included:

W82A: Relieved steric barriers, improving specific activity by 14-fold. researchgate.net

M78F/I284F: Introduced π-π stacking interactions to strengthen substrate binding in the large pocket. researchgate.net

T440Q: Provided a more hydrophobic and flexible environment near the active site entrance, further enhancing substrate affinity. researchgate.net

The final quadruple mutant (M78F/W82A/I284F/T440Q) increased the conversion of propiophenone from 1.31% (wild-type) to 94.4%, with excellent enantioselectivity (>99.9% ee). researchgate.net This work demonstrates how rational design can successfully re-engineer an enzyme's active site to accommodate challenging substrates for the efficient synthesis of specific chiral amines.

Diastereoselective Organocerium Additions

Organocerium reagents, typically prepared by the transmetallation of organolithium or Grignard reagents with anhydrous cerium(III) chloride (CeCl3), are highly effective nucleophiles for additions to carbonyls and imines. researchgate.netuni-konstanz.de Their reduced basicity compared to their organolithium or Grignard precursors minimizes side reactions like enolization, while their high oxophilicity facilitates addition. bohrium.com This methodology is a powerful tool for the synthesis of chiral amines via diastereoselective addition to chiral imine derivatives. researchgate.netbohrium.com

The general strategy involves the reaction of a chiral hydrazone, often derived from a proline-based chiral auxiliary like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), with an organocerium reagent. researchgate.netacs.org The addition proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The resulting hydrazine (B178648) can then be cleaved via hydrogenolysis (e.g., with Raney Nickel) to yield the desired enantiomerically enriched primary amine. researchgate.net

While direct synthesis of this compound using this exact method is not explicitly detailed in the provided sources, the general applicability is clear. The synthesis would proceed as follows:

Condensation of propiophenone with a chiral hydrazine (e.g., SAMP) to form a chiral hydrazone.

Addition of an organocerium reagent (e.g., MeCeCl2, though this specific addition is less common than adding larger groups) or, more practically, addition of ethylcerium dichloride (EtCeCl2) to the C=N bond of a benzaldehyde-derived hydrazone.

The reaction yields a chiral hydrazine intermediate with high diastereoselectivity.

Reductive cleavage of the N-N bond furnishes the chiral amine.

This method offers good yields and high diastereoselectivity for a wide range of nucleophiles (alkyl, aryl) and substrates. researchgate.net

Sharpless Asymmetric Dihydroxylation of Olefins

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for converting prochiral olefins into chiral vicinal diols with high enantioselectivity. sioc-journal.cnrsc.org While this reaction produces diols, not amines directly, it serves as a crucial first step in a reliable multi-step synthesis of enantiopure β-amino alcohols. sioc-journal.cnresearchgate.net These amino alcohols are structurally related to this compound and are important chiral building blocks.

The synthetic sequence to obtain a chiral amino alcohol from an olefin generally involves the following steps: sioc-journal.cnresearchgate.net

Asymmetric Dihydroxylation : An olefin is treated with osmium tetroxide (OsO4) as the catalyst, a stoichiometric co-oxidant (like K3[Fe(CN)6]), and a chiral ligand derived from dihydroquinine or dihydroquinidine (B8771983) to produce a chiral diol with high enantiomeric excess (ee).

Cyclization : The resulting diol is selectively tosylated or mesylated at one hydroxyl group and then treated with a base to induce intramolecular cyclization, forming a chiral epoxide.

Epoxide Opening : The epoxide is opened regioselectively by an azide (B81097) nucleophile (e.g., sodium azide), typically attacking the less sterically hindered carbon. This step establishes the amino functionality (as an azide precursor).

Reduction : The resulting azido (B1232118) alcohol is reduced, commonly via catalytic hydrogenation (e.g., H2/Pd-C), to yield the final enantiopure β-amino alcohol.

Asymmetric Synthesis utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. This strategy is a cornerstone of asymmetric synthesis.

Chiral N-tert-Butanesulfinylimine Intermediates

One of the most versatile and reliable chiral auxiliaries for the asymmetric synthesis of amines is enantiopure tert-butanesulfinamide, developed by Ellman. acs.orgnih.govbeilstein-journals.org This method relies on the formation of chiral N-tert-butanesulfinylimine intermediates. acs.orgresearchgate.net

The process involves two main steps:

Imine Formation : An aldehyde or ketone is condensed with either (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinylimine. This reaction proceeds in high yield for a wide variety of carbonyl compounds. nih.gov

Nucleophilic Addition : A nucleophile (e.g., a Grignard reagent, organolithium, or organocerium reagent) is added to the imine. The chiral tert-butanesulfinyl group effectively shields one face of the C=N bond, directing the nucleophile to the opposite face and resulting in high diastereoselectivity. acs.orgnih.gov

Auxiliary Cleavage : The sulfinyl group is easily cleaved from the resulting sulfinamide product by treatment with acid (e.g., HCl in an alcohol solvent), affording the desired chiral primary amine in high enantiomeric purity. nih.govbeilstein-journals.org

This methodology has been used to synthesize a vast range of highly enantioenriched amines, including α-branched amines like this compound. acs.orgnih.gov For example, the synthesis of (S)-dapoxetine, which contains a 1-phenylpropylamine core, was achieved with excellent yield and stereoselectivity using (S)-tert-butanesulfinamide as the chiral auxiliary. beilstein-journals.org

Enantioselective Autocatalysis in the Synthesis of Related Phenylpropanols Mediated by Amines

Asymmetric autocatalysis is a remarkable phenomenon where a chiral product acts as the catalyst for its own formation. aip.orgaip.org The Soai reaction is the most prominent example, involving the enantioselective addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde (B119791). aip.orgacs.org In this reaction, the product, a chiral pyrimidyl alkanol, catalyzes its own production with extremely high amplification of enantiomeric excess. acs.orgmdpi.com An initial, almost imperceptible enantiomeric imbalance (e.g., 0.00005% ee) can be amplified to nearly enantiopure product (>99.5% ee) over several cycles. acs.orgmdpi.com

A fascinating feature of this reaction is that its autocatalytic cycle can be initiated or "triggered" by the presence of other chiral molecules, including chiral amines. rsc.org The system is so sensitive that it can act as a sensor for chirality. When the addition of diisopropylzinc to pyrimidine-5-carbaldehyde is performed in the presence of a small amount of an enantioenriched chiral amine, the absolute configuration of the resulting pyrimidyl alkanol product is determined by the chirality of the amine initiator. rsc.org

Interestingly, the stereochemical outcome can be temperature-dependent. In one study, using chiral alcohols or amines as initiators at 0°C afforded the pyrimidyl alkanol product with high ee and a specific configuration, but lowering the reaction temperature to -44°C resulted in the formation of the opposite enantiomer. rsc.org This demonstrates a rare temperature-controlled reversal of enantioselectivity, highlighting the complex mechanistic interplay between the chiral trigger, the zinc reagent, and the aldehyde in the autocatalytic cycle.

Stereochemical Control in this compound Synthesis

The synthesis of this compound and its derivatives, particularly those with multiple stereocenters, necessitates precise control over stereochemistry. Methodologies are often designed to favor the formation of a specific stereoisomer, which is crucial for various applications.

Diastereoselective Approaches to 1,2-Diamino-1-phenylpropanes

The synthesis of vicinal diamines, such as 1,2-diamino-1-phenylpropanes, requires strategies that can control the relative stereochemistry of the two adjacent amino groups. Several effective methods have been developed to achieve high diastereoselectivity.

One approach involves the use of a trifluoroacetyl protecting group on a precursor like u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol (N-trifluoroacetylnorephedrine). researchgate.net This protecting group is particularly suitable as it helps to minimize side reactions during the synthetic sequence leading to the diastereomeric 1,2-diamino-1-phenylpropanes. researchgate.net

A flexible method for producing highly substituted, unsymmetrical 1,2-diamines is through a selective aldimine cross-coupling reaction. organic-chemistry.org This process involves the reaction of α-aminonitriles with imines. A key feature of this method is the ability to control the diastereochemical outcome. Depending on the choice of workup and reduction conditions, either the syn- or anti-configured vicinal diamine can be obtained. organic-chemistry.org For example, oxidative workup followed by reduction with sodium cyanoborohydride or a combination of borane-tetrahydrofuran (B86392) complex (BH₃·THF) and sodium borohydride (B1222165) can yield different diastereomers. organic-chemistry.org

Table 1: Diastereoselective Aldimine Cross-Coupling for 1,2-Diamine Synthesis This table illustrates the flexibility of the aldimine cross-coupling method in achieving different diastereomeric outcomes based on the reduction conditions applied after the initial coupling.

| Reactants | Intermediate | Reduction Conditions | Major Diastereomer | Reference |

|---|---|---|---|---|

| α-aminonitrile + Imine | Diimine | NaBH₃CN | anti-1,2-Diamine | organic-chemistry.org |

| α-aminonitrile + Imine | Diimine | BH₃·THF / NaBH₄ | syn-1,2-Diamine | organic-chemistry.org |

Furthermore, rhodium-catalyzed three-component reactions involving diazo compounds, diarylmethanimines, and ketimines provide an efficient route to vicinal diamine derivatives, often with high yields and excellent diastereoselectivities (75% to >95%). rsc.org

Influence of Reaction Conditions on Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of chiral amines like this compound is critically dependent on the reaction conditions. Biocatalytic methods, particularly those using transaminases, have emerged as powerful tools for enantioselective synthesis. mdpi-res.com

Transaminase-mediated synthesis can produce enantiopure amines from prochiral ketones. nih.govresearchgate.net The efficiency and selectivity of these enzymatic reactions are highly sensitive to several parameters. Key factors include the choice of amine donor, substrate concentration, pH, temperature, and the presence of co-solvents. nih.govrsc.org For instance, in the synthesis of the related (R)-1-(3′,4′-disubstituted phenyl)propan-2-amines, sec-butylamine was identified as a highly suitable amine donor. nih.gov Studies have shown that while high conversions and excellent enantiomeric excess (ee > 99%) can be achieved at low substrate concentrations (e.g., 10 mM), increasing the substrate concentration can sometimes lead to a decrease in conversion or selectivity depending on the specific enzyme used. nih.govrsc.org

The optimization of reaction parameters is crucial for industrial applications. researchgate.net In one study, optimizing variables such as enzyme loading, substrate loading, temperature, and pH led to a significant increase in product yield and purity. For a specific transamination, optimal conditions were found to be a temperature of 45°C and a pH of 8.0, resulting in a conversion of over 99% and an enantiomeric purity of ≥ 98.5%. researchgate.net

Table 2: Effect of Reaction Conditions on Transaminase-Mediated Amination This table summarizes key parameters and their impact on the outcome of enantioselective amination reactions, based on findings from studies on related phenylpropanamine structures.

| Parameter | Observation | Impact | Reference |

|---|---|---|---|

| Amine Donor | sec-Butylamine found to be highly effective. | Influences reaction rate and equilibrium. | nih.gov |

| Substrate Concentration | High conversion (>90%) at 10 mM, but can decrease at higher concentrations (e.g., 100 mM) for some enzymes. | Affects enzyme activity and potential substrate/product inhibition. | nih.govrsc.org |

| Temperature | Optimal temperature identified (e.g., 45°C). | Impacts enzyme stability and catalytic activity. | researchgate.net |

| pH | Optimal pH identified (e.g., 8.0). | Affects the ionization state of the enzyme and substrates. | researchgate.net |

Chemical Reactions and Derivatization of this compound

The primary amine functionality and the adjacent benzylic position make this compound a versatile substrate for various chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions to Ketones or Aldehydes

Primary amines can be oxidized to form corresponding carbonyl compounds. evitachem.com A highly efficient, metal-free method for this transformation utilizes a combination of PhI(OAc)₂ (diacetoxyiodobenzene) and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.org This protocol allows for the rapid oxidation of a wide range of primary amines to their corresponding aldehydes or ketones under mild conditions, often providing excellent yields. For example, primary amines with α-substituents are converted to ketones. rsc.org This method is notable for its broad substrate scope and efficiency. rsc.org

Reduction Reactions to Secondary or Tertiary Amines

This compound can be converted into secondary or tertiary amines through N-alkylation. A common strategy is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ. cengage.com.au For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a metal catalyst would yield a secondary amine. cengage.com.aud-nb.info

Another pathway involves the acylation of the primary amine to form an amide, followed by reduction. The treatment of the amine with an acyl chloride or anhydride (B1165640) yields an N-acyl derivative. Subsequent reduction of this amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), replaces the carbonyl group with a methylene (B1212753) (–CH₂) unit, resulting in the formation of a secondary amine. cengage.com.au

Table 3: Synthetic Routes for the N-Alkylation of Primary Amines This table outlines two common methods for converting primary amines, such as this compound, into secondary amines.

| Method | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Reductive Amination | 1. Aldehyde or Ketone 2. Reducing Agent (e.g., H₂/Ni, NaBH₃CN) | Imine | Secondary or Tertiary Amine | cengage.com.au |

| Amide Reduction | 1. Acyl Halide or Anhydride 2. LiAlH₄ | Amide | Secondary Amine | cengage.com.au |

Nucleophilic Substitution Reactions

The amine group itself is generally a poor leaving group in nucleophilic substitution reactions. msu.edu However, it can be converted into a better leaving group to facilitate substitution. For aliphatic primary amines like this compound, treatment with nitrous acid (HNO₂) generates a highly unstable diazonium salt. This intermediate readily loses nitrogen gas (N₂) to form a carbocation. msu.edu The resulting carbocation can then be attacked by nucleophiles present in the reaction mixture. However, this method often leads to a mixture of substitution and elimination products, and carbocation rearrangements are common, which can limit its synthetic utility for producing a single, well-defined product. msu.edu

Alkylation Reactions of the Nitrogen Atom

The nitrogen atom of this compound, being a primary amine, is nucleophilic and can undergo alkylation reactions with alkylating agents such as alkyl halides. wikipedia.orgmsu.edu This reaction, a type of nucleophilic aliphatic substitution, results in the formation of higher substituted amines. wikipedia.org However, the reaction of a primary amine like this compound with an alkyl halide is often complicated by the fact that the resulting secondary amine is also nucleophilic and can further react with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmsu.edumasterorganicchemistry.com This can result in a mixture of products, making the selective synthesis of a secondary amine challenging. wikipedia.orgmasterorganicchemistry.comresearchgate.net

Several strategies have been developed to achieve selective mono-N-alkylation of primary amines. One approach involves using a specific ratio of the amine to the alkylating agent. msu.edu For instance, using a 2:1 ratio of the amine to the alkylating agent can help to mitigate the formation of over-alkylated products. msu.edu Another method employs a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated to react, while the product secondary amine remains protonated and less reactive. rsc.org The use of specific bases, such as cesium hydroxide, in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), has also been shown to promote selective mono-N-alkylation of primary amines with alkyl halides under mild conditions. google.com Additionally, solid-phase synthesis techniques can be applied where either the amine or the alkyl halide is immobilized. google.com

The following table summarizes various conditions and outcomes for the N-alkylation of primary amines, which are applicable to this compound.

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product(s) | Reference(s) |

| Alkyl Bromides | Competitive Deprotonation | Not Specified | Mild | Mono-alkylated secondary amine | rsc.org |

| Alkyl Halides | Cesium Hydroxide | DMSO or DMF | Room Temperature | Mono-alkylated secondary amine | google.com |

| Alkyl Halides | Al2O3–OK | Acetonitrile | Room Temperature | Tertiary amines | researchgate.net |

| Alkyl Halides | Large excess of ammonia | Not Specified | Not Specified | Primary amine | msu.edu |

Acid-Base Reactions and Salt Formation

As an amine, this compound is a weak base due to the lone pair of electrons on the nitrogen atom. latech.edu It can react with acids to form salts, which are typically crystalline solids with sharp melting points and are more soluble in water than the free base. latech.eduevitachem.com For example, it reacts with mineral acids like hydrochloric acid (HCl) to form the corresponding ammonium salt, 1-phenylpropan-1-aminium chloride. latech.eduorgsyn.org The basicity of amines is influenced by the electronic and steric effects of the substituents on the nitrogen atom. In aqueous solution, the basicity order of amines can be affected by solvation effects. The pKa of this compound has been reported, indicating its strength as a base. guidechem.com

The formation of salts is a common practice in pharmaceutical chemistry to improve the stability and solubility of drug molecules. evitachem.com The solubility of this compound is enhanced in acidic conditions due to its protonation. solubilityofthings.com

Table of Acid-Base Reactions and Salt Formation

| Reactant Acid | Product Salt | Significance | Reference(s) |

| Hydrochloric Acid (HCl) | This compound hydrochloride | Formation of a water-soluble salt. latech.eduorgsyn.org | latech.eduorgsyn.org |

| Hydrobromic Acid | This compound hydrobromide | Formation of a pharmaceutically acceptable salt. google.com | google.com |

| Tartaric Acid | This compound tartrate | Used for optical resolution of racemic mixtures. google.com | google.com |

| Nitrous Acid | Diazonium Salt (from primary aryl amines) | Forms unstable diazonium salts with aliphatic primary amines. msu.edu | msu.edu |

Formation of Imine Intermediates

This compound, as a primary amine, can react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is pH-dependent, with the optimal rate typically occurring around a pH of 5. libretexts.org

Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). masterorganicchemistry.com They are important intermediates in organic synthesis and can be hydrolyzed back to the original amine and carbonyl compound under acidic conditions. masterorganicchemistry.comlibretexts.org The formation of an imine is a key step in reductive amination, a process used to synthesize more substituted amines. d-nb.info For example, the reaction of 1-phenylpropyne with benzylamine (B48309) can lead to an imine intermediate which is then hydrogenated to form N-benzyl-1-phenylpropan-1-amine. d-nb.info

Mechanism of Imine Formation:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.orglibretexts.org

Elimination of water: The lone pair on the nitrogen atom pushes out the water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.orglibretexts.org

Biotransformation Studies of this compound and Related Compounds

Biotransformation, the chemical modification of substances by living organisms or enzymes, has been explored for the synthesis and modification of this compound and related compounds. Transaminases (TAs), a class of enzymes, are particularly useful for the synthesis of chiral amines. ebi.ac.ukresearchgate.netrsc.org These enzymes can catalyze the transfer of an amino group from an amine donor to a prochiral ketone, producing a chiral amine with high enantioselectivity. ebi.ac.ukresearchgate.netrsc.org

For instance, ω-transaminases (ω-TAs) have been utilized for the synthesis of chiral amines and amino acids. ebi.ac.uk Studies have shown the application of (R)-selective transaminases for the synthesis of (R)-1-phenylpropan-2-amine from the corresponding ketone. researchgate.netrsc.org Immobilized whole-cell biocatalysts containing transaminases have been developed for these transformations, offering an environmentally friendly and economically attractive synthetic route. researchgate.netrsc.org

The biotransformation of related compounds has also been investigated. For example, the condensation of benzaldehyde with acetaldehyde (B116499) in the presence of yeast can produce optically active 1-hydroxy-1-phenyl-2-propanone, a precursor in the synthesis of ephedrine. semanticscholar.org Furthermore, the biotransformation of N-(1-phenylpropan-2-yl)acetamide has been studied, with transaminase-mediated routes offering enantioselective advantages for producing chiral intermediates.

Table of Biotransformation Reactions

| Substrate | Biocatalyst/Enzyme | Product | Significance | Reference(s) |

| Prochiral Ketones | Transaminases (TAs) | Chiral Amines | Enantioselective synthesis of pharmaceutically relevant amines. | researchgate.netrsc.org |

| 1-Phenylpropan-2-one | (R)-selective Transaminase | (R)-1-Phenylpropan-2-amine | Synthesis of a specific enantiomer of a related amine. | researchgate.netrsc.org |

| Benzaldehyde and Acetaldehyde | Yeast | 1-Hydroxy-1-phenyl-2-propanone | Production of a chiral precursor for other compounds. | semanticscholar.org |

| 1-Phenylpropan-2-one | Transaminase | N-(1-phenylpropan-2-yl)acetamide intermediates | Biocatalytic synthesis of chiral intermediates. |

Advanced Analytical and Spectroscopic Characterization of 1 Phenylpropan 1 Amine

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of 1-Phenylpropan-1-amine and for in-depth studies of its three-dimensional structure and dynamic behavior.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The proton attached to the chiral carbon (the benzylic proton) is also observed as a multiplet, while the methylene (B1212753) and methyl protons of the propyl chain give rise to distinct signals, often as multiplets due to spin-spin coupling. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl group carbons resonate in the aromatic region (typically δ 125-145 ppm). The benzylic carbon (C1) and the other two carbons of the propyl chain (C2 and C3) show distinct chemical shifts that are sensitive to their local electronic environment. rsc.orgrsc.org

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity (Typical) | Assignment |

| ¹H | 7.2 - 7.5 | Multiplet | Aromatic protons |

| ¹H | ~4.9 | Quartet | Benzylic proton (CH-N) |

| ¹H | 1.7 - 2.0 | Multiplet | Methylene protons (CH₂) |

| ¹H | ~0.9 | Triplet | Methyl protons (CH₃) |

| ¹³C | 142 - 145 | Singlet | Quaternary aromatic carbon |

| ¹³C | 126 - 129 | Singlet | Aromatic CH carbons |

| ¹³C | ~55 | Singlet | Benzylic carbon (CH-N) |

| ¹³C | ~29 | Singlet | Methylene carbon (CH₂) |

| ¹³C | ~11 | Singlet | Methyl carbon (CH₃) |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative of this compound being analyzed. rsc.orgrsc.org

For this compound, a primary amine, characteristic IR absorption bands are expected. orgchemboulder.com These include N-H stretching vibrations, which typically appear as two bands in the region of 3400-3250 cm⁻¹ for a primary amine. orgchemboulder.com N-H bending vibrations are observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is found in the 1250–1020 cm⁻¹ range. orgchemboulder.com Additionally, the aromatic C-H and C=C stretching vibrations of the phenyl group will be present. docbrown.info

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3400-3250 (two bands) | Weak | Characteristic of a primary amine. orgchemboulder.com |

| Aromatic C-H Stretch | 3100-3000 | Strong | |

| Aliphatic C-H Stretch | 3000-2850 | Strong | |

| N-H Bend | 1650-1580 | ||

| Aromatic C=C Stretch | 1600, 1475 | Strong | |

| C-N Stretch | 1250–1020 | Aliphatic amine. orgchemboulder.com | |

| N-H Wag | 910-665 | Broad band for primary amines. orgchemboulder.com |

Note: The exact frequencies and intensities can be influenced by intermolecular interactions and the physical state of the sample.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wiley.com This technique is exceptionally powerful for determining the absolute configuration of chiral molecules like this compound. ru.nlrsc.org The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure in solution. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration (R or S) can be unambiguously assigned. wiley.comru.nl The analysis often involves considering multiple low-energy conformations of the molecule to achieve a good match between the calculated and experimental spectra. rsc.org

ROA is another chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. aps.orgnih.gov Similar to VCD, ROA is highly sensitive to the stereochemistry of a molecule. cas.czresearchgate.net Studies on similar molecules like 1-phenylethylamine (B125046) have shown that ROA spectra, when coupled with ab initio calculations, can provide detailed information about solution conformation and absolute configuration. nih.govcas.czresearchgate.net The technique can reveal the vibrational origins of the observed signals, offering deep insight into the molecule's structure and dynamics. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.gov

For this compound, the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z) due to the presence of a single nitrogen atom, in accordance with the nitrogen rule. libretexts.org A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would lead to the loss of an ethyl radical to form a stable iminium ion.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | α-cleavage (loss of C₂H₅•) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy. nih.gov

UV-Visible spectroscopy probes the electronic transitions within a molecule. bspublications.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. bioglobax.com For this compound, the phenyl group acts as the primary chromophore. The electronic transitions of the benzene (B151609) ring, specifically the π → π* transitions, are responsible for its UV absorption. The presence of the amino group, an auxochrome, attached to the benzylic carbon can influence the position and intensity of these absorption bands. bspublications.net

Interactive Data Table: Typical UV-Visible Absorption for Phenyl Chromophore

| Transition | Approximate λmax (nm) | Notes |

| π → π | ~204 | E2 band (strong) |

| π → π | ~255 | B band (weaker, often shows fine structure) |

Note: The solvent can affect the position and fine structure of the absorption bands. bspublications.net

Vibrational Circular Dichroism (VCD)

Mass Spectrometry (MS)

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, providing powerful means for both purity determination and the separation of its chiral components.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of this compound. americanpharmaceuticalreview.com Reversed-phase HPLC is commonly employed to assess the purity of the compound. researchgate.net

For chiral analysis, which is crucial due to the presence of a stereocenter at the first carbon of the propane (B168953) chain, specialized chiral stationary phases (CSPs) are utilized. americanpharmaceuticalreview.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in separating the enantiomers of this compound and related compounds. mdpi.comelte.hu The separation is typically achieved using a mobile phase consisting of an organic solvent like ethanol (B145695) or methanol, often with a small amount of an amine modifier such as diethylamine, to improve peak shape and resolution. elte.hunih.gov The choice of mobile phase composition and the specific CSP are critical for achieving baseline separation of the enantiomers. elte.hu

In some instances, derivatization of the amine with a chiral reagent is performed prior to HPLC analysis. Reagents such as (R)-(+)-1-phenylethyl isocyanate (PEIC) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) convert the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18). nih.gov The resulting diastereomeric derivatives exhibit different retention times, allowing for their quantification. nih.gov

Table 1: HPLC Chiral Separation Parameters

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

|---|---|---|---|

| Cellulose-based (e.g., Lux Cellulose-3) | Ethanol/Water with Diethylamine | UV | Enantiomeric separation of related compounds |

| Amylose-based | Heptane/Ethanol/Diethylamine | UV | Baseline separation of enantiomers |

| Reversed-Phase C18 (with derivatization) | Methanol/Water | UV | Separation of diastereomeric derivatives |

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for assessing purity and performing chiral separations. mdpi.com When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC can provide detailed information about the sample's composition. ebi.ac.uk

For chiral analysis by GC, capillary columns coated with chiral stationary phases, often based on derivatized cyclodextrins, are employed. gcms.cz These phases allow for the direct separation of the enantiomers of this compound. gcms.cz Alternatively, similar to HPLC, derivatization with a chiral reagent can be used to form diastereomers that are separable on a standard achiral column. sigmaaldrich.com The choice of carrier gas, temperature program, and column type are all critical parameters that must be optimized to achieve effective separation. gcms.czsigmaaldrich.com Chiral GC methods have been successfully used to determine the enantiomeric purity of related amines with high precision. researchgate.net

Table 2: GC Chiral Separation Parameters

| Column Type | Typical Detector | Carrier Gas | Application |

|---|---|---|---|

| Chiral Capillary (e.g., Derivatized Cyclodextrin) | FID | Helium or Hydrogen | Direct enantiomeric separation |

| Standard Achiral Capillary (with derivatization) | FID or MS | Helium or Hydrogen | Separation of diastereomeric derivatives |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Other Advanced Characterization Techniques

Beyond chromatography, other advanced techniques provide crucial information about the elemental composition and three-dimensional structure of this compound.

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound, with a molecular formula of C₉H₁₃N, the theoretical elemental composition is approximately 79.95% carbon, 9.69% hydrogen, and 10.36% nitrogen. nih.govnih.gov Experimental results from elemental analysis that closely match these calculated values provide strong evidence for the compound's identity and purity. scispace.com This technique is often used in conjunction with mass spectrometry to confirm the molecular formula. scispace.com

Table 3: Elemental Composition of this compound (C₉H₁₃N)

| Element | Symbol | Calculated Percentage |

|---|---|---|

| Carbon | C | ~79.95% |

| Hydrogen | H | ~9.69% |

| Nitrogen | N | ~10.36% |

Studies on the hydrochloride salt of this compound have shown that it can crystallize in the orthorhombic space group P2₁2₁2₁, which is a chiral space group. The crystal structure is stabilized by hydrogen bonding interactions, with the amino group playing a key role in forming these networks. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction can be used, often in combination with computational modeling, to determine the crystal structure. rsc.org

Table 4: Crystallographic Data for this compound Hydrochloride (Example Polymorph)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameter 'a' (Å) | 7.362554(12) |

| Unit Cell Parameter 'b' (Å) | 13.340168(27) |

| Unit Cell Parameter 'c' (Å) | 16.701887(33) |

| Unit Cell Volume (ų) | 1640.421(5) |

Absence of Detailed Computational Studies for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available, in-depth computational studies focused specifically on the isolated molecule this compound that align with the requested detailed outline.

While numerous studies mention this compound, they typically do so in the context of:

Biocatalysis and Enzyme Engineering: Where the molecule is treated as a substrate, and computational work focuses on its interaction within an enzyme's active site rather than its intrinsic properties in isolation.

Synthesis and Reaction Products: The molecule is mentioned as a potential product or reactant, but is not the subject of a dedicated theoretical analysis.

Analysis of Related Compounds: Computational studies were found for structural isomers (e.g., 3-phenylpropylamine, 1-phenylpropan-2-amine), derivatives (e.g., (R)-N-(1-phenylpropyl)acetamide), or related structures (e.g., cathinone). However, the data from these studies are not transferable to this compound due to differences in molecular structure and electron distribution.

Without dedicated research providing specific calculated values for bond lengths, bond angles, orbital energies, and spectral data, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's strict outline and requirements for data tables. The creation of such content would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the lack of foundational research data on the computational chemistry of this compound.

Computational Chemistry and Theoretical Studies of 1 Phenylpropan 1 Amine

Quantum Chemical Calculations

Vibrational Frequency Computations

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods are a class of quantum chemical calculations that simplify the complex equations of ab initio methods by using parameters derived from experimental data. uni-muenchen.de This approach allows for the study of larger molecules with reasonable computational efficiency. cnrs.fr Methods such as Austin Model 1 (AM1) and Parametric Model 3 (PM3) are frequently used to calculate thermodynamic properties like heats of formation, bond dissociation enthalpies (BDEs), and ionization potentials (IPs). cnrs.frscielo.org.mx

These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.descielo.org.mx PM3 is a reparameterization of AM1, generally offering improvements in predicting certain molecular properties. scielo.org.mxresearchgate.net For instance, studies on amine-type antioxidants, using para-substituted anilines as model structures, have shown that both AM1 and PM3 can satisfactorily reproduce experimental and higher-level DFT-calculated BDEs. cnrs.frresearchgate.net In one such study, the AM1 method consistently yielded higher BDE values than PM3. cnrs.fr For amines specifically, PM6 has been reported to be generally more accurate for predicting heats of formation, though PM3 can be effective after calibration. scielo.org.mx

The primary application of these methods to a molecule like 1-phenylpropan-1-amine would involve calculating key energetic properties that govern its reactivity. The N-H bond dissociation enthalpy is a critical parameter, as it indicates the ease with which the amine can donate a hydrogen atom, a key step in many of its antioxidant and metabolic reactions. cnrs.fr Similarly, the ionization potential provides insight into the energy required to remove an electron, which is fundamental to its electronic behavior and interaction with biological targets.

Table 1: Comparison of AM1 and PM3 Semi-Empirical Methods

| Feature | AM1 (Austin Model 1) | PM3 (Parametric Model 3) |

| Basis | Based on the NDDO integral approximation. uni-muenchen.de | A reparameterization of the AM1 method. researchgate.net |

| Parameterization | Parameters optimized to fit experimental data. uni-muenchen.de | Parameters obtained by fitting a larger set of experimental references compared to AM1. cnrs.fr |

| Performance | Generally provides good results for amine BDEs and IPs. cnrs.fr | Often gives better results than AM1 for heats of formation and hydrogen-bond geometries. scielo.org.mx |

| Known Issues | May overestimate BDE values compared to PM3. cnrs.fr | Non-bonded interactions are typically less repulsive than in AM1. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds.

A study on the related molecule amphetamine (1-phenylpropan-2-amine) highlights how MD simulations, combined with spectroscopic techniques, can determine the populations of different conformers. rsc.org Such an analysis for this compound would involve simulating the molecule in a solvent, such as water, to understand how interactions with the surrounding medium influence its preferred shape. rsc.org The results would provide a detailed picture of the molecule's structural flexibility and the energetic barriers between different conformations. This information is crucial, as the specific conformation of this compound can dictate its ability to bind to a biological receptor. nih.gov For instance, MD simulations have been used to verify the conformational changes in enzymes upon substrate binding, including the interaction of aminotransferases with this compound. researchgate.net

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This technique is fundamental in drug discovery for understanding how a ligand interacts with its biological target at the molecular level. mdpi.comfau.de

Docking studies involving molecules structurally similar to this compound, such as amphetamine and its derivatives, have been performed to elucidate their binding modes with targets like monoamine oxidase B (MAO-B). researchgate.net These studies identify key amino acid residues in the receptor's active site that form interactions—such as hydrogen bonds and hydrophobic interactions—with the ligand. researchgate.net For this compound, a docking study would likely show the amino group forming hydrogen bonds with polar residues (like Asp, Gln, or Tyr) in a receptor's binding pocket, while the phenyl group would engage in hydrophobic or π-π stacking interactions with aromatic residues (like Phe, Trp, or Tyr). fau.deresearchgate.net The predicted binding affinity and orientation can help explain the molecule's biological activity and guide the design of more potent or selective derivatives.

Table 2: Typical Interactions in Ligand-Receptor Docking

| Interaction Type | Description | Potential Residues for this compound Interaction |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The -NH2 group can act as a hydrogen bond donor to residues like Aspartate, Glutamate, or Tyrosine. fau.de |

| Hydrophobic Interactions | The tendency of nonpolar groups, like the phenyl ring, to cluster together away from water. | The phenyl ring can interact with nonpolar residues such as Leucine, Isoleucine, and Valine. researchgate.net |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The phenyl ring can stack with the aromatic rings of Phenylalanine, Tryptophan, or Tyrosine. researchgate.net |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The protonated amine (a cation) can form salt bridges with negatively charged residues like Aspartate or Glutamate. |

Quantitative Structure-Activity Relationships (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized derivatives and provide insight into the structural features that are crucial for activity. nih.govscirp.org

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents on the phenyl ring or the propyl chain. The biological activity of these compounds would be measured experimentally. Then, various molecular descriptors—such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity)—would be calculated for each derivative. nih.gov A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the observed activity. scirp.org

For example, QSAR studies on related arylamine derivatives have shown that the presence of basic nitrogen atoms and aromatic rings is often favorable for activity, while the specific nature and position of substituents can fine-tune potency and selectivity. mdpi.com A successful QSAR model for this compound derivatives could guide the rational design of new compounds with enhanced therapeutic properties. scirp.org

Applications of 1 Phenylpropan 1 Amine in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Chiral Amine Precursor and Building Block

As a primary amino compound, 1-phenylpropan-1-amine serves as a versatile starting material. nih.gov Its utility is significantly enhanced when used in its enantiomerically pure forms, (R)- or (S)-1-phenylpropan-1-amine, which act as chiral building blocks. These enantiomers are crucial for introducing chirality into a target molecule, a fundamental requirement in modern drug design and synthesis. rsc.orgwikipedia.org The synthesis of these enantiopure amines can be achieved through various methods, including the use of transaminases, which offer an environmentally favorable route to chiral amine production. researchgate.netresearchgate.net

Synthesis of Complex Organic Molecules with Stereocontrol

The primary application of chiral this compound in organic synthesis is to control the stereochemical outcome of a reaction. wikipedia.org This process, known as asymmetric synthesis, is essential for producing a single, desired enantiomer of a complex molecule. researchgate.net this compound can be employed as a chiral auxiliary, a temporary component of a molecule that directs the stereochemistry of a subsequent reaction. After controlling the formation of the new stereocenter, the auxiliary can be cleaved and recovered. wikipedia.org

For instance, biocatalytic approaches using ω-transaminases have been engineered for the asymmetric synthesis of (S)-1-amino-1-phenylpropane from the prochiral ketone, 1-propiophenone. researchgate.net By modifying the enzyme's active site, researchers significantly enhanced the catalytic efficiency and achieved high conversion rates (up to 94.4%) and excellent stereoselectivity (ee > 99.9%). researchgate.netrsc.org This demonstrates the power of combining enzymatic methods with chiral precursors to achieve precise stereocontrol in the synthesis of valuable chiral amines. researchgate.net

Design of Bioactive Molecules and Drug Discovery

The this compound scaffold is a recurring motif in a wide array of bioactive molecules and is a key starting point in many drug discovery programs. chemscene.com Its structural framework is present in compounds targeted for various therapeutic applications. Medicinal chemists utilize this scaffold to design and synthesize new chemical entities with potentially improved efficacy and selectivity. ijabbr.com

For example, the this compound backbone has been incorporated into the design of novel β2-adrenoceptor agonists. acs.org A structure-based molecular design approach used this scaffold to create a new class of compounds based on a 5-hydroxy-4H-benzo rsc.orgoxazin-3-one moiety, highlighting its role in the rational design of new therapeutic agents. acs.org Furthermore, derivatives have been investigated for their potential as treatments for methamphetamine use disorders by targeting the vesicular monoamine transporter-2 (VMAT2). nih.gov

Preparation of Chiral Molecules for Enhanced Biological Activity

The synthesis of enantiomerically pure compounds is critical because the biological activity of a drug often resides in only one of its enantiomers, while the other may be inactive or even cause adverse effects. mdpi.com The use of enantiopure this compound as a starting material ensures the production of the desired stereoisomer of the final bioactive molecule. rsc.org

Biocatalytic methods, particularly those employing transaminases, have proven highly effective for this purpose. rsc.orgrsc.org For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been used for the synthesis of novel disubstituted (R)-1-phenylpropan-2-amines with high conversion rates (88–89%) and exceptional enantiomeric excess (>99% ee). rsc.orgrsc.org This strategy provides direct access to the enantiomerically pure amines that are crucial building blocks for pharmaceuticals. rsc.orgresearchgate.net The ability to produce either the (R) or (S) enantiomer allows for a thorough investigation of the structure-activity relationship and the identification of the more potent enantiomer (the eutomer). smolecule.com

Table 1: Examples of Bioactive Molecules and Synthesis Methods Utilizing the this compound Scaffold

| Bioactive Compound Class | Synthesis Method | Target/Application | Reference |

|---|---|---|---|

| Disubstituted 1-phenylpropan-2-amines | Asymmetric synthesis using (R)-transaminases | Pharmaceutical ingredients | rsc.orgrsc.org |

| N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | Chiral auxiliary-mediated stereoselective synthesis | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) | smolecule.com |

| β2-Adrenoceptor Agonists | Structure-based design and multi-step synthesis | Respiratory diseases | acs.org |

| VMAT2 Inhibitors | Scaffold-based drug design | Methamphetamine use disorder | nih.gov |

| Pyrimidine-4-carboxamides | Structure-activity relationship (SAR) guided synthesis | NAPE-PLD inhibitors for emotional behavior modulation | acs.orgresearchgate.net |

Medicinal Chemistry Research and Structure-Activity Relationships

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is paramount. The this compound framework has been extensively studied to elucidate how modifications to its structure, particularly its stereochemistry, affect its interaction with biological targets. wikipedia.org

Investigations into Potential Therapeutic Applications

Derivatives of this compound have been investigated for a wide range of potential therapeutic uses. The core structure is a precursor for various antidepressants and other therapeutic agents. Its significance is particularly noted in the synthesis of selective serotonin reuptake inhibitors (SSRIs).

Research has explored its utility in developing treatments for neurological and psychiatric conditions. For instance, derivatives have been synthesized and evaluated as neuropeptide Y5 (NPY5) receptor antagonists, which have potential applications in managing appetite and mood disorders. sci-hub.se Other studies have focused on its role as a scaffold for σ1 receptor ligands, which show promise for their antiproliferative properties in cancer cell lines. researchgate.net Additionally, the compound has been investigated for its potential in treating central nervous system disorders and as a precursor in the synthesis of drugs for conditions like attention deficit hyperactivity disorder (ADHD).

Impact of Stereochemistry on Receptor Binding Affinity and Selectivity

The stereochemistry of this compound derivatives has a profound impact on their binding affinity and selectivity for biological receptors. Biological systems, such as enzymes and receptors, are themselves chiral, leading to differential interactions with the enantiomers of a chiral drug. mdpi.com

A clear example is seen with N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, where the (S)-(+) enantiomer demonstrates significantly higher biological activity as a selective serotonin reuptake inhibitor compared to its (R)-(-) counterpart. smolecule.com This difference in activity between enantiomers, known as the eudysmic ratio, is substantial for this compound, underscoring the necessity of using the stereochemically pure form in therapeutic applications. smolecule.com Similarly, studies on NPY5 receptor antagonists derived from a related phenylethylamine structure showed that compounds with an (R) configuration at the carbon corresponding to the 1-position of this compound were more potent than their (S) counterparts. sci-hub.se In another example, the (S)-enantiomer of 3-methyl-1-phenylbutan-1-amine, a structurally similar compound, exhibits a 10-fold higher activity in receptor assays than the (R)-form. These findings consistently highlight that the specific three-dimensional arrangement of atoms is a critical determinant of a molecule's ability to bind to its target receptor and elicit a biological response.

Table 2: Influence of Stereochemistry on Biological Activity

| Compound/Derivative Class | Enantiomer with Higher Activity | Target/Observed Effect | Key Finding | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | (S)-(+) | Serotonin Transporter | The (S)-(+) enantiomer is the more pharmacologically active form (eutomer). | smolecule.com |

| Trisubstituted Phenyl Urea Derivatives | (R) configuration at the phenylethyl segment | Neuropeptide Y5 (NPY5) Receptor | (R)-enantiomers are generally more potent antagonists. | sci-hub.se |

| 3-Methyl-1-phenylbutan-1-amine | (S) | Various receptor assays | (S)-enantiomer shows 10-fold higher activity than the (R)-form. | |

| Aminoethyl-Substituted Piperidines | Varies with substituent | σ1 Receptor | Different interactions of substituents at the chiral center with the receptor's lipophilic binding pocket determine affinity. | researchgate.net |

Studies on Neurotransmitter Systems and Central Nervous System (CNS) Effects

The scaffold of this compound and its derivatives has been a subject of investigation for its effects on neurotransmitter systems and the central nervous system (CNS). Research into related compounds has provided insights into how structural modifications influence biological activity. For instance, derivatives of the closely related 2-phenylpropan-1-amine, known as amphetamines, are recognized for their wide array of pharmacological activities, including psychostimulant and antidepressant effects. nih.gov These effects are often linked to their interaction with monoamine transporters, which regulate the levels of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin. nih.gov

Studies on analogues have demonstrated that these compounds can act as monoamine releasing agents. wikipedia.org For example, 3-phenylpropylamine, an isomer of this compound, functions as a norepinephrine-dopamine releasing agent, though it is significantly less potent than phenethylamine. wikipedia.org It also displays a preference for inducing the release of norepinephrine over dopamine. wikipedia.org The hydrochloride salt of (R)-2-methyl-1-phenylpropan-1-amine is a stimulant that affects the CNS by increasing the release of dopamine and norepinephrine. cymitquimica.com